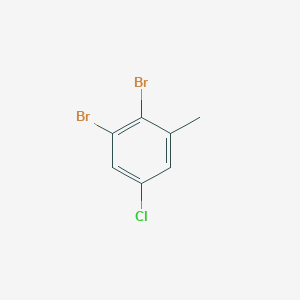

5-Chloro-2,3-dibromotoluene

Description

Contextualization within Polyhalogenated Aromatic Chemistry

5-Chloro-2,3-dibromotoluene is a member of the polyhalogenated aromatic hydrocarbons (PHAHs), a class of organic compounds characterized by a benzene (B151609) ring substituted with multiple halogen atoms. mdpi.com These compounds are of significant interest in various fields of chemical research due to the profound influence of halogen substituents on the electronic and steric properties of the aromatic ring. The carbon-halogen bond is a common functional group in organic synthesis, often serving as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Polyhalogenated aromatic compounds are known for their stability, which can also lead to their persistence in the environment. mdpi.combohrium.com This has spurred research into their degradation and transformation, including biological and chemical methods. mdpi.combohrium.com The specific arrangement of chloro and bromo substituents on the toluene (B28343) ring in this compound provides a unique platform for studying the interplay of different halogens on reactivity and potential applications.

Significance of Toluene Derivatives in Synthetic Organic Transformations

Toluene and its derivatives are fundamental building blocks in synthetic organic chemistry, valued for their versatility and availability. benthamdirect.comsioc-journal.cn The methyl group of toluene can be functionalized, as can the aromatic ring, allowing for a wide array of chemical transformations. benthamdirect.comthieme.de The presence of halogen atoms, as in this compound, further expands the synthetic utility of the toluene scaffold.

Halogenated toluene derivatives are key intermediates in the synthesis of a diverse range of molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.ainumberanalytics.com The halogens can act as directing groups in electrophilic aromatic substitution reactions or as leaving groups in nucleophilic aromatic substitution and cross-coupling reactions. The development of new methods for the selective functionalization of toluene derivatives remains an active area of research. sioc-journal.cn

Overview of Research Trajectories for Halogenated Aromatics

Research on halogenated aromatics is multifaceted, encompassing their synthesis, reactivity, and application. A major focus has been on the development of efficient and selective halogenation methods. numberanalytics.com Another significant area is the use of halogenated aromatics as precursors in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, to form complex molecular architectures. acs.org

Furthermore, the environmental and toxicological aspects of halogenated aromatics have driven research into their degradation and remediation. bohrium.comsioc-journal.cnscirp.org This includes studies on microbial degradation pathways and advanced oxidation processes. bohrium.comsioc-journal.cn The unique electronic properties imparted by halogens also make these compounds interesting for materials science, with applications in areas like flame retardants and liquid crystals. numberanalytics.comsigmaaldrich.com

Rationale for Focused Investigation of this compound

The specific substitution pattern of this compound, with three different halogen environments on the aromatic ring, presents a compelling case for focused investigation. This structure allows for the study of regioselectivity in various chemical reactions, as the different carbon-halogen bonds will exhibit distinct reactivities. The presence of both bromine and chlorine atoms offers opportunities for selective transformations, for instance, in metal-catalyzed cross-coupling reactions where carbon-bromine bonds are generally more reactive than carbon-chlorine bonds.

This compound can serve as a valuable intermediate in the synthesis of more complex, highly substituted aromatic compounds. For example, it could be a precursor in the synthesis of pharmaceutical ingredients or other fine chemicals. A detailed understanding of the chemical behavior of this compound can contribute to the broader knowledge of polyhalogenated aromatic chemistry and expand the toolbox for synthetic chemists.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅Br₂Cl |

| Molecular Weight | 284.37 g/mol nih.gov |

| IUPAC Name | 1,3-dibromo-5-chloro-2-methylbenzene nih.gov |

| Synonyms | 4-Chloro-2,6-dibromotoluene nih.gov |

Related Toluene Derivatives

| Compound Name | CAS Number | Molecular Formula |

| 2,3-Dibromotoluene | 61563-25-5 coresyn.comchemsrc.com | C₇H₆Br₂ coresyn.com |

| 2,5-Dibromotoluene (B165575) | 615-59-8 sigmaaldrich.com | C₇H₆Br₂ sigmaaldrich.com |

| 3,5-Dibromotoluene (B156392) | 1611-92-3 chemicalbook.comlookchem.comhomesunshinepharma.comguidechem.com | C₇H₆Br₂ homesunshinepharma.comguidechem.com |

| 4-Chloro-3,5-dibromotoluene | 202925-05-1 bldpharm.com | C₇H₅Br₂Cl |

| 2,4-dibromotoluene | C₇H₆Br₂ researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-5-chloro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWBIFUYFXVDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2,3 Dibromotoluene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-Chloro-2,3-dibromotoluene reveals several potential synthetic pathways. The primary disconnections involve the carbon-halogen bonds, suggesting a series of halogenation steps on a simpler toluene (B28343) precursor. The order of these halogenation reactions is critical to achieving the desired 2,3,5-substitution pattern due to the directing effects of the substituents on the aromatic ring.

The methyl group of toluene is an ortho-, para-director and an activating group. rutgers.edu Conversely, halogens are deactivating yet also ortho-, para-directing. These competing influences necessitate a carefully designed synthetic sequence to introduce the bromine and chlorine atoms at the desired positions.

A plausible forward synthesis could start from a pre-functionalized toluene derivative. For instance, starting with a compound already containing one or two of the required halogens can simplify the subsequent steps. The challenge lies in identifying a commercially available or easily synthesizable precursor that allows for the regioselective introduction of the remaining halogen atoms.

Classical Halogenation Approaches

Traditional methods for the synthesis of halogenated aromatic compounds heavily rely on electrophilic aromatic substitution and, to a lesser extent, radical halogenation.

Electrophilic Aromatic Substitution for Regioselective Halogenationosaka-u.ac.jpnsf.govtandfonline.com

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and the most common method for introducing halogen substituents onto a benzene (B151609) ring. masterorganicchemistry.commsu.edu The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic pi-system to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The synthesis of this compound would likely involve a multi-step process of bromination and chlorination. The order of these steps is crucial. For example, the nitration of toluene yields a mixture of ortho- and para-nitrotoluene, demonstrating the directing effect of the methyl group. rutgers.edu Similarly, chlorination of toluene with a Lewis acid catalyst like FeCl3 results primarily in ortho- and para-chlorotoluene. msu.eduaskfilo.com

Direct bromination of toluene also yields a mixture of ortho- and para-bromotoluene. rutgers.edu To achieve the 2,3,5-substitution pattern, one might start with a substituted toluene. For instance, starting with 3,5-dibromotoluene (B156392) and then introducing the chlorine atom could be a viable route. The synthesis of 3,5-dibromotoluene itself can be achieved through methods like the Sandmeyer reaction starting from 4-methylaniline. doubtnut.comrsc.org Another approach involves the direct bromination of toluene under specific conditions, though this often leads to mixtures of isomers. mdpi.comsemanticscholar.org

The challenge in any stepwise protocol is controlling the regioselectivity of each subsequent halogenation step. The existing substituents on the ring will direct the incoming electrophile, and steric hindrance can also play a significant role.

To improve regioselectivity and reaction efficiency, various catalytic systems have been developed for aromatic halogenation. Lewis acids, such as iron(III) halides (e.g., FeBr3 for bromination, FeCl3 for chlorination), are classic catalysts that polarize the halogen-halogen bond, creating a more potent electrophile. rutgers.edu

Modern catalytic systems offer greater control. For instance, carborane-based sulfide (B99878) catalysts have been shown to be effective for the regioselective halogenation of aromatic compounds. osaka-u.ac.jp These catalysts can be fine-tuned to modulate the electronic properties of the halonium species, leading to improved selectivity. Other advanced systems include the use of selenoether catalysts for ortho-selective chlorination of phenols and anilines, demonstrating the potential for catalyst-controlled regioselectivity in electrophilic aromatic substitution. nsf.govacs.org Iron(III) sulfonate catalysts have also been employed for ortho-halogenation. nih.gov For bromination, nanocatalysts like Fe3O4@SiO2/CuO with O2 as a green oxidant have been developed for highly regioselective para-bromination of aromatic compounds. tandfonline.com

| Catalyst System | Halogenating Agent | Key Advantage |

| Lewis Acids (e.g., FeBr₃, AlCl₃) | Br₂, Cl₂ | Classical, widely used |

| Carborane-based Sulfides | N-halosuccinimides | High selectivity, tunable |

| Selenoether Catalysts | N-chlorosuccinimide (NCS) | High ortho-selectivity |

| Iron(III) Sulfonates | Trichloroisocyanuric acid | Ortho-selectivity for anilines |

| Fe₃O₄@SiO₂/CuO Nanocatalyst | KBr/O₂ | High para-selectivity, recyclable |

Radical Halogenation at Aromatic Ring Positionsosaka-u.ac.jptandfonline.comnih.gov

While electrophilic substitution is the primary mechanism for halogenating the aromatic ring, radical halogenation typically occurs at the benzylic position (the methyl group) of toluene under UV light or in the presence of radical initiators. askfilo.comlibretexts.org However, under certain conditions, radical reactions can also affect the aromatic ring. For instance, benzene can add halogens in the presence of strong sunlight or radical initiators to form hexahalocyclohexanes. libretexts.org

For the synthesis of this compound, radical halogenation of the ring is not the preferred method due to a lack of control and the propensity for side reactions, including benzylic halogenation. rsc.orgd-nb.info The high bond dissociation energy of the aromatic C-H bonds makes them less susceptible to radical abstraction compared to benzylic hydrogens. libretexts.org

Advanced Synthetic Protocols and Precursor Transformations

Modern organic synthesis often employs more sophisticated strategies to construct highly substituted molecules. These can involve the use of pre-functionalized precursors and cross-coupling reactions.

One potential advanced route to this compound could involve a Suzuki or similar cross-coupling reaction. For example, a suitably substituted boronic acid or ester could be coupled with a di- or tri-halogenated benzene derivative. The synthesis of the necessary precursors, such as 3,5-dibromotoluene, can be accomplished through multi-step sequences, for example, starting from 4-nitrotoluene. mdpi.com

The Sandmeyer reaction provides a powerful tool for introducing halogens onto an aromatic ring via a diazonium salt intermediate. thieme-connect.de This method allows for the introduction of bromine or chlorine at positions that may not be accessible through direct electrophilic substitution. For instance, starting with a specific aminotoluene isomer, one could use a sequence of halogenation and diazotization/Sandmeyer reactions to build the desired substitution pattern.

Synthesis via Decarboxylative Halogenationosti.gov

Decarboxylative halogenation is a powerful method for the synthesis of organic halides from readily available carboxylic acids. nih.gov This process involves the replacement of a carboxyl group with a halogen atom, driven by the release of carbon dioxide. nih.gov While direct synthesis of this compound via this method from a specific precursor is not extensively documented in readily available literature, the principles of the reaction can be applied to suitable precursors like a substituted benzoic acid.

The general mechanism involves the conversion of a carboxylic acid to an organic halide through the cleavage of a carbon-carbon bond. nih.gov This can be achieved through various reagents and conditions. For instance, the Hunsdiecker-Borodin reaction and its modifications traditionally use silver salts of carboxylic acids with elemental halogens. nih.gov More modern approaches utilize transition metal catalysts or photoredox catalysis to achieve the transformation under milder conditions. osti.govnih.gov For the synthesis of an aryl halide, an aromatic carboxylic acid would be subjected to a halogen source in a reaction that promotes decarboxylation. nih.gov The reaction's success often depends on the stability of the intermediate radical or organometallic species formed upon decarboxylation. nih.gov

Aryl halides are crucial in synthetic chemistry, particularly in metal-mediated cross-coupling reactions. osti.gov The development of general methods for decarboxylative halogenation of (hetero)aryl carboxylic acids is an active area of research. osti.gov A unified strategy allowing access to various aryl halides from a single carboxylic acid precursor has been a significant goal. osti.gov Recent advancements have demonstrated the use of copper catalysis to facilitate these transformations, leveraging an aryl radical intermediate for divergent functionalization pathways to access bromo-, iodo-, chloro-, or fluoro(hetero)arenes. osti.gov

Directed Ortho-Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile to introduce a substituent specifically at the ortho position. wikipedia.org

For the synthesis of a polysubstituted toluene like this compound, a DoM strategy would likely start with a precursor already containing a directing group and some of the required substituents. For example, starting with 3-bromo-5-chlorotoluene, a suitable directing group could facilitate the introduction of the second bromine atom at the 2-position. Examples of powerful directing groups include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org The choice of the directing group is crucial as it dictates the position of metalation. harvard.edu

The general principle involves the interaction of the DMG with the lithium of the organolithium reagent, which positions the base for deprotonation of the adjacent ortho-proton. wikipedia.org The resulting aryllithium is then quenched with a bromine-containing electrophile, such as Br₂ or N-bromosuccinimide (NBS), to install the bromine atom. This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

Table 1: Examples of Directing Metalation Groups (DMGs) in DoM Reactions

| Directing Group | Typical Organolithium Reagent |

|---|---|

| -CONR₂ | n-BuLi, s-BuLi |

| -OMe | n-BuLi, t-BuLi |

| -NHCO₂R | s-BuLi |

| -SO₂NR₂ | n-BuLi |

| -Cl | n-BuLi |

This table illustrates common directing groups and the organolithium reagents often used to effect ortho-metalation.

Palladium-Catalyzed Cyclization and Coupling Routes from Related Halogenated Precursorsthieme-connect.de

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions could be employed to assemble the molecule from smaller, halogenated building blocks.

One potential route involves the coupling of a di- or tri-substituted benzene ring with a suitable coupling partner. For instance, a Suzuki-Miyaura coupling could be envisioned between a boronic acid derivative of a bromochlorotoluene and a bromine source. More directly, sequential palladium-catalyzed bromination reactions on a chlorotoluene precursor could be a viable strategy, although controlling the regioselectivity of multiple halogenations can be challenging.

A related approach involves domino reactions where a single palladium catalyst promotes multiple transformations in a single pot. For example, a process could be designed that involves an initial C-H activation/halogenation followed by a subsequent coupling reaction. While a specific palladium-catalyzed synthesis of this compound is not prominently featured in the searched literature, the versatility of palladium catalysis suggests its applicability. For example, palladium-catalyzed reactions of 1,2-dihaloarenes with Grignard reagents have been shown to produce substituted fluorenes through a domino process. nih.gov This highlights the potential for complex transformations originating from di-halogenated precursors.

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net These reactions are highly atom-economical and can rapidly generate molecular complexity from simple precursors.

While a specific MCR for the direct synthesis of this compound is not described in the available literature, the principles of MCRs could be applied to construct a similarly substituted aromatic ring system. For instance, a reaction could be designed that brings together three or more simple molecules to form the substituted toluene core in one pot. This would likely involve a series of interconnected reactions, such as condensations, cycloadditions, or metal-catalyzed couplings, that proceed sequentially without the need for isolation of intermediates.

The development of new MCRs is an active area of research, and it is conceivable that a novel MCR could be designed for the efficient synthesis of polysubstituted aromatics like this compound. Such a strategy would offer significant advantages in terms of efficiency and sustainability over traditional multi-step synthetic sequences.

Optimization of Synthetic Conditions

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.

Yield Enhancement and Selectivity Controlnih.gov

Enhancing the yield and controlling the selectivity are primary goals in synthetic optimization. In the context of synthesizing this compound, this would involve careful selection of reagents, catalysts, and reaction parameters.

For halogenation reactions, controlling the regioselectivity is paramount to avoid the formation of isomeric impurities. In directed ortho-metalation, the choice of the directing group and the reaction temperature can significantly influence the selectivity. For palladium-catalyzed reactions, the choice of ligand is often critical in controlling the outcome of the reaction. Different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can dramatically alter the reactivity and selectivity of the palladium catalyst. nih.gov

In decarboxylative halogenations, the choice of the halogen source and the catalyst system can impact the yield. osti.gov For instance, using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) as the bromine source in the presence of a suitable catalyst can lead to efficient bromination. osti.gov The concentration of reactants and the reaction time are also important parameters to optimize for maximizing the yield.

Table 2: Factors Influencing Yield and Selectivity in Halogenation Reactions

| Factor | Influence | Example |

|---|---|---|

| Catalyst/Ligand | Controls reactivity and regioselectivity | Pd(OAc)₂ with different phosphine ligands in cross-coupling reactions. nih.gov |

| Halogen Source | Affects reaction rate and side products | N-Bromosuccinimide (NBS) vs. Br₂ for bromination. gre.ac.uk |

| Temperature | Influences reaction rate and selectivity | Lower temperatures often favor higher selectivity in DoM. |

| Solvent | Can affect solubility, reactivity, and selectivity | Dichloromethane (B109758) vs. chlorobenzene (B131634) in benzylic bromination. gla.ac.uk |

This table summarizes key factors that can be optimized to improve the yield and selectivity of halogenation reactions.

Solvent Effects on Reaction Outcomesharvard.eduresearchgate.net

The choice of solvent can have a profound impact on the outcome of a chemical reaction. Solvents can influence the solubility of reactants and reagents, the stability of intermediates, and the rate of the reaction. In some cases, the solvent can directly participate in the reaction mechanism.

In directed ortho-metalation reactions, the solvent system, often a mixture of an ethereal solvent like THF with a coordinating agent like TMEDA, is crucial for the formation and stability of the organolithium intermediate. harvard.edu The polarity and coordinating ability of the solvent can affect the aggregation state of the organolithium reagent, which in turn influences its reactivity. wikipedia.org

For palladium-catalyzed reactions, the choice of solvent can affect the solubility of the catalyst and substrates, as well as the rate of the catalytic cycle. Solvents like DMF, dioxane, and toluene are commonly used in these reactions. thieme-connect.de The effect of the solvent can be complex and is often determined empirically for a specific reaction.

In multi-component reactions, the solvent can play a role in mediating the interactions between the multiple components and can influence the equilibrium of the various reaction steps. researchgate.net In some cases, ionic liquids have been used as "green" solvents that can also act as catalysts. researchgate.net

Industrial Scale Synthesis Considerations

The large-scale production of this compound would likely be adapted from known industrial processes for other halogenated toluenes. A probable synthetic route involves the direct bromination of 3-chlorotoluene. In an industrial setting, this electrophilic aromatic substitution would be carried out in large, corrosion-resistant reactors, likely made of glass-lined steel or specialized alloys to withstand the harsh, acidic conditions generated by the release of hydrogen bromide (HBr) gas.

The choice of brominating agent and catalyst is critical for process efficiency and selectivity. While elemental bromine is a common brominating agent, its handling on an industrial scale presents significant safety and logistical challenges. N-bromosuccinimide (NBS) offers a solid, more easily handled alternative that can generate bromine in situ. researchgate.net Catalysts such as iron(III) bromide or other Lewis acids are typically employed to polarize the bromine molecule, enhancing its electrophilicity and promoting substitution on the aromatic ring. patsnap.com Copper and its compounds can also serve as effective halogenation catalysts. mdpi.com

Key process parameters that require careful control during industrial production include:

Temperature: The reaction temperature must be precisely managed to control the rate of reaction and minimize the formation of unwanted byproducts, including over-brominated species and isomers. Exothermic reactions may require cooling systems to maintain the desired temperature range.

Reaction Time: The duration of the reaction is optimized to ensure maximum conversion of the starting material while limiting the formation of impurities.

Agitation: Efficient mixing is crucial to ensure homogeneity and effective contact between the reactants and catalyst, which is particularly important in heterogeneous reaction mixtures.

Off-gas Handling: The HBr gas generated during the bromination reaction is corrosive and hazardous. Industrial processes must include a robust off-gas scrubbing system, typically using a caustic solution like sodium hydroxide (B78521) to neutralize the acidic gas before venting.

Solvent Selection: The choice of solvent is dictated by factors such as reactant solubility, reaction temperature, and ease of separation from the final product. Inert solvents like dichloromethane or 1,2-dichloroethane (B1671644) are often used. google.com

| Parameter | Industrial Consideration | Typical Range/Value |

| Reactor Material | Corrosion-resistant | Glass-lined steel, Hastelloy |

| Brominating Agent | Safety and handling | Elemental Bromine, N-Bromosuccinimide (NBS) |

| Catalyst | Activity and selectivity | Iron(III) bromide, other Lewis acids |

| Temperature | Reaction rate and byproduct control | 0 - 50 °C (process dependent) |

| Pressure | Typically atmospheric | Atmospheric, slight positive pressure |

| Off-gas Treatment | Neutralization of HBr | Caustic scrubber (e.g., NaOH solution) |

Purity Assessment and Isolation Techniques in Synthetic Processes

Following the synthesis, a multi-step process is required to isolate and purify the target compound, this compound, and to assess its purity.

Purity Assessment:

The purity of the final product and the composition of the crude reaction mixture are typically determined using modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for the analysis of volatile and semi-volatile halogenated organic compounds. nih.govresearchgate.net GC separates the different components of a mixture based on their boiling points and interaction with the chromatographic column, while MS provides identification based on the mass-to-charge ratio of the fragmented molecules. This technique is invaluable for identifying isomeric impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating isomers and assessing purity. oup.comnih.govresearchgate.net By selecting an appropriate stationary phase (e.g., C18, phenyl) and mobile phase, it is possible to achieve high-resolution separation of closely related aromatic compounds. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information, confirming the identity of the desired product and helping to quantify impurities.

Isolation Techniques:

The isolation and purification of this compound from the crude reaction mixture would involve a combination of the following methods:

Washing and Extraction: The crude product is typically washed with water to remove any water-soluble impurities and residual acid. A wash with a basic solution, such as sodium bicarbonate, can neutralize any remaining acidic byproducts. patsnap.com

Distillation: Due to the different boiling points of the various isomers and unreacted starting materials, vacuum distillation can be an effective method for separation. wikipedia.org Operating under reduced pressure allows for distillation at lower temperatures, which is crucial for preventing thermal decomposition of the product. google.com

Crystallization: This is a common and effective technique for purifying solid organic compounds. google.com The crude product is dissolved in a suitable solvent or solvent mixture, and then cooled to induce crystallization of the desired isomer, leaving impurities in the mother liquor. The choice of solvent is critical for achieving good separation.

Column Chromatography: On a laboratory scale, and for high-purity applications, preparative column chromatography can be used to separate isomers. However, this method is often less economically viable for large-scale industrial production.

The selection and optimization of these techniques are essential to achieve the desired purity of this compound for its intended application.

| Technique | Purpose | Key Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, isomer identification | Column type, temperature program, ionization method |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, isomer separation | Stationary phase, mobile phase composition, detector type |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity determination | Solvent selection, field strength |

| Vacuum Distillation | Isolation and purification of isomers | Pressure, temperature, column efficiency |

| Crystallization | Final purification of solid product | Solvent selection, cooling rate |

Reactivity and Mechanistic Investigations of 5 Chloro 2,3 Dibromotoluene

Halogen Atom Reactivity and Exchange Processes

The reactivity of the three halogen atoms on the aromatic ring of 5-Chloro-2,3-dibromotoluene is expected to differ based on their electronic environment and steric hindrance. In general, the reactivity of halogens in many of the reactions discussed below follows the order I > Br > Cl.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions involve the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. aablocks.com

In this compound, the substituents (Cl, Br, and CH₃) are not strongly electron-withdrawing. The methyl group is electron-donating, while the halogens are weakly deactivating. Therefore, the aromatic ring is not considered activated towards traditional SNAr reactions. Under standard conditions, it is unlikely that this compound would readily undergo nucleophilic aromatic substitution. Forcing conditions, such as high temperatures and the use of very strong nucleophiles, might lead to some reaction, but likely with poor selectivity and yields. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is opposite to their reactivity in other reactions.

Metal-Halogen Exchange Dynamics

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic reagent. This is commonly achieved using organolithium reagents (like n-butyllithium or t-butyllithium) or Grignard reagents. The rate of exchange generally follows the trend I > Br > Cl, meaning the bromine atoms in this compound would be expected to exchange preferentially over the chlorine atom.

The regioselectivity of the bromine exchange (at position 2 or 3) would be influenced by a combination of electronic and steric factors. The bromine at the 2-position is ortho to the methyl group, while the bromine at the 3-position is meta. The steric bulk of the methyl group might hinder the approach of the organometallic reagent to the 2-position. However, electronic effects can also play a significant role, and studies on similar substituted dihalobenzenes have shown that the regioselectivity can be highly dependent on the specific reagent and reaction conditions used. For instance, in 3-substituted 1,2,5-tribromobenzenes, electron-donating groups tend to direct metal-halogen exchange to the C-1 position.

Transition Metal-Catalyzed Cross-Coupling Chemistry

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the different halogen atoms in this compound would be a key determinant of the outcome of these reactions. The general reactivity order for oxidative addition to a palladium(0) catalyst is I > Br > Cl. This suggests that selective coupling at one of the C-Br bonds in the presence of the C-Cl bond should be feasible.

Suzuki-Miyaura Coupling Studies

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.

For this compound, it is anticipated that Suzuki-Miyaura coupling would occur selectively at one of the carbon-bromine bonds. The relative reactivity of the two bromine atoms (at C-2 and C-3) would be a critical factor. Studies on related dibromotoluenes, such as 2,4-dibromotoluene, have shown that the bromine at the 2-position (ortho to the methyl group) can be more reactive towards Suzuki coupling, which is sometimes attributed to steric factors influencing the stability of the oxidative addition intermediate. Therefore, a plausible outcome would be the selective coupling of an arylboronic acid at the C-2 or C-3 position, leaving the other bromine and the chlorine atom intact for potential subsequent transformations.

Hypothetical Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Potential Product(s) |

|---|

Heck and Sonogashira Reaction Pathways

The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base. The Sonogashira reaction couples an organic halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Similar to the Suzuki-Miyaura coupling, the reactivity of this compound in these reactions would be dictated by the preferential reactivity of the C-Br bonds over the C-Cl bond. Selective mono-alkenylation or mono-alkynylation at either the C-2 or C-3 position would be the expected outcome under controlled conditions. The choice of catalyst, ligands, base, and temperature would be crucial in controlling the selectivity and preventing side reactions like di-substitution or homocoupling of the alkyne (in the Sonogashira reaction).

Hypothetical Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Potential Product(s) |

|---|

Negishi and Stille Coupling Applications

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. The Stille coupling utilizes an organotin reagent as the coupling partner with an organic halide, catalyzed by palladium.

Both of these reactions are known for their high functional group tolerance. For this compound, these couplings would again be expected to proceed selectively at the more reactive carbon-bromine bonds. The choice between the C-2 and C-3 positions would depend on a subtle interplay of electronic effects and steric hindrance, influenced by the specific organometallic reagent and catalyst system employed. The ability to perform these couplings selectively would make this compound a potentially useful building block for the synthesis of complex, polysubstituted aromatic compounds.

Hypothetical Stille Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Potential Product(s) |

|---|

Site-Selective Cross-Coupling Strategies in Polyhalogenated Arenes

The selective functionalization of polyhalogenated arenes, such as this compound, presents a significant challenge in synthetic chemistry due to the similar reactivity of the multiple halogen substituents. nih.gov However, the development of site-selective cross-coupling reactions offers a powerful tool for the controlled synthesis of complex substituted aromatic compounds. nih.gov The inherent differences in the carbon-halogen bond dissociation energies (C-I > C-Br > C-Cl) often dictate the order of reactivity in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization.

In the context of polyhalogenated arenes with identical halogens, achieving site-selectivity requires more nuanced strategies. nih.gov Factors such as steric hindrance and electronic effects of other substituents on the aromatic ring can influence the regioselectivity of the cross-coupling reaction. For instance, in dihalopyridines, oxidative addition is generally favored at the position alpha to the nitrogen atom. nih.gov Similarly, for polyhalogenated pyridazines, cross-coupling tends to occur at the C3 position, which has a lower C-X bond dissociation energy compared to the C5 position. nih.gov

Recent advancements have demonstrated that non-covalent interactions between a substrate and a catalyst can direct the selectivity of a reaction. incatt.nl For example, a catalytic system composed of specific ligands (like sulfonated SPhos and XPhos) and a variety of bases with different cations (Li, Na, K, Rb, Cs) has been used to achieve site-selective Suzuki-Miyaura and Buchwald-Hartwig reactions on di- and trichloroarenes. incatt.nl In this system, the sulfonated group on the ligand interacts with the cation of the base, which in turn directs the catalyst to a specific halogen on the aromatic ring. incatt.nl This approach has enabled the selective functionalization at the meta-position of 2,3,5-trichlorinated isomers. incatt.nl

Furthermore, sequential cross-coupling reactions on polyhalogenated substrates can lead to the synthesis of single regioisomers with multiple different substituents. incatt.nl For instance, a trichlorinated substrate was successfully converted into a single regioisomer with three different aryl groups through two successive site-selective couplings followed by a standard Suzuki coupling. incatt.nl

While these strategies have been primarily demonstrated on chlorinated and other halogenated arenes and heteroarenes, the principles can be extended to substrates like this compound. The different electronic environments of the bromine and chlorine atoms, coupled with the steric influence of the methyl group, provide opportunities for selective functionalization using tailored catalytic systems.

Ligand and Additive Effects on Coupling Efficiency

The efficiency and selectivity of cross-coupling reactions involving polyhalogenated arenes like this compound are profoundly influenced by the choice of ligands and additives. cam.ac.uknih.gov Ligands play a crucial role in stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the regioselectivity of the reaction. acs.org Additives, on the other hand, can affect the reaction by various means, such as activating the catalyst, solubilizing reagents, or participating in the transmetalation step.

Ligand Effects:

The choice of phosphine-based ligands is critical in palladium-catalyzed cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles, ligands like SPhos and XPhos have been shown to provide the coupled product in high yields. nih.gov The use of pre-catalysts incorporating these ligands can lead to higher turnover rates and reduced side reactions like protodeboronation. nih.gov In some cases, the absence of a ligand results in no reaction, highlighting their essential role. nih.gov

The steric and electronic properties of ligands can dramatically alter the outcome of a reaction. Very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at conventionally disfavored positions in dihalogenated N-heteroarenes. nsf.gov This demonstrates that selectivity can be controlled by the ligand. nsf.gov Interestingly, in some cases, ligand-free conditions can lead to even higher selectivity, suggesting a complex interplay of factors governing the reaction pathway. nsf.gov The stereochemical outcome of a Suzuki-Miyaura coupling can also be ligand-dependent, with different ligands leading to either retention or inversion of configuration. nih.gov

Additive Effects:

Additives can significantly impact the efficiency of cross-coupling reactions. In Suzuki-Miyaura couplings, the choice of base is crucial. Bases like K₃PO₄ are commonly used. nih.gov The presence of water as a co-solvent can also be beneficial. nih.gov In certain instances, the addition of a crown ether can rescue reactivity in nonpolar solvents by increasing the solubility and availability of anionic species like fluoride (B91410) ions. nsf.gov This indicates that the nature of the anions present in the reaction mixture can play a significant role. nsf.gov

The following table summarizes the effect of different ligands on the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, demonstrating the impact of ligand choice on product yield.

| Catalyst System (Pd source + Ligand) | Yield (%) |

| Pd(OAc)₂ + SPhos | 56 |

| Pd₂(dba)₃ + XPhos | 45 |

| P2 (SPhos precatalyst) | 80 |

| No Ligand | 0 |

Data sourced from a study on Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. nih.gov

Electrophilic and Nucleophilic Aromatic Transformations (Beyond Halogen Exchange)

Nitration and Sulfonation Studies

The introduction of nitro (—NO₂) and sulfo (—SO₃H) groups onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. masterorganicchemistry.com These reactions proceed via the attack of a potent electrophile on the electron-rich aromatic ring, followed by the restoration of aromaticity. scribd.com

Nitration:

Aromatic nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comscribd.com This mixture, often referred to as "mixed acid," generates the highly reactive nitronium ion (NO₂⁺), which serves as the active electrophile. masterorganicchemistry.com The reaction mechanism involves the attack of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. scribd.com Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring and yields the nitroaromatic product. youtube.com

For this compound, the directing effects of the substituents on the ring will govern the position of nitration. The methyl group is an activating, ortho-, para-director, while the halogens (chloro and bromo) are deactivating, ortho-, para-directors. The interplay of these electronic effects, along with steric hindrance from the bulky bromine atoms, will determine the regioselectivity of the nitration reaction.

Sulfonation:

Aromatic sulfonation involves the treatment of an aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated H₂SO₄) or concentrated sulfuric acid alone. masterorganicchemistry.comscribd.com The electrophile in this reaction is sulfur trioxide (SO₃) or protonated sulfur trioxide (HSO₃⁺). masterorganicchemistry.comscribd.com The mechanism is analogous to nitration, involving the formation of a sigma complex followed by deprotonation to yield the corresponding sulfonic acid. scribd.com A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating the aromatic sulfonic acid in dilute aqueous acid. scribd.com

The directing effects of the substituents on this compound will also influence the outcome of sulfonation. The steric bulk of the SO₃H group may favor substitution at less hindered positions.

The following table outlines the key reagents and electrophiles in nitration and sulfonation reactions.

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Sulfonation | SO₃, H₂SO₄ | SO₃ or HSO₃⁺ |

Information compiled from general principles of electrophilic aromatic substitution. masterorganicchemistry.comscribd.com

Electrophilic Functionalization at Sterically Hindered Positions

Introducing functional groups at sterically hindered positions of poly-substituted arenes like this compound presents a significant synthetic challenge. However, specific methodologies have been developed to achieve such transformations.

One approach involves the use of organometallic intermediates. For instance, a non-regioselective bromine-lithium exchange on 2,5-dibromotoluene (B165575) with n-butyllithium (nBuLi) yields a mixture of regioisomeric aryllithium species. researchgate.net By selectively transmetalating the less sterically hindered lithium intermediate to a zirconium species using dichlorozirconocene (Cp₂ZrCl₂), the more sterically hindered aryllithium becomes available for reaction with an electrophile. researchgate.netuni-muenchen.de This strategy allows for the functionalization of the more sterically crowded position. uni-muenchen.de

Another strategy to overcome steric hindrance is to employ highly reactive electrophiles or reaction conditions that favor kinetic control over thermodynamic control. The choice of catalyst and reaction conditions can also play a crucial role in directing functionalization to a specific, sterically encumbered site.

The following table illustrates the regioselective functionalization of 2,5-dibromotoluene via a selective transmetalation strategy.

| Step | Reagents | Outcome |

| 1 | nBuLi | Mixture of 2-lithio-5-bromotoluene and 5-lithio-2-bromotoluene |

| 2 | Cp₂ZrCl₂ | Selective formation of the less hindered diarylzirconocene |

| 3 | Electrophile (E¹) | Reaction at the more hindered lithiated position |

| 4 | Electrophile (E²) | Trapping of the remaining organozirconium species |

This methodology demonstrates a powerful approach to functionalizing sterically hindered positions in polyhalogenated toluenes. researchgate.net

Functionalization at the Methyl Group

Benzylic Halogenation and Oxidation Pathways

The methyl group of this compound is susceptible to reactions at the benzylic position, primarily through free-radical halogenation and oxidation.

Benzylic Halogenation:

Benzylic halogenation, typically bromination, occurs under free-radical conditions. ambeed.com This is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), or upon photochemical initiation. gla.ac.uk The reaction proceeds via a chain mechanism involving the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a halogen source (e.g., Br₂) to form the benzyl halide and a new halogen radical, which propagates the chain. ambeed.com The use of more selective conditions, such as photo-initiation with NBS in dichloromethane (B109758), can lead to improved yields of the desired benzylic bromide. gla.ac.uk

Benzylic Oxidation:

The benzylic methyl group can be oxidized to a carboxyl group (—COOH) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of acid and heat. vaia.com This transformation requires the presence of at least one benzylic hydrogen atom; compounds lacking benzylic hydrogens are resistant to this type of oxidation. vaia.com The benzene (B151609) ring itself is generally inert to these oxidizing conditions. vaia.com

Alternatively, milder oxidation of a benzyl halide, which can be obtained from benzylic halogenation, can lead to the corresponding benzaldehyde. For instance, some benzyl halides can be converted to aldehydes by reacting with aromatic nitroso compounds. semanticscholar.org

The following table summarizes common reagents for benzylic functionalization.

| Transformation | Reagents | Functional Group Change |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN, light) | —CH₃ → —CH₂Br |

| Benzylic Oxidation | KMnO₄ or Na₂Cr₂O₇, H⁺, heat | —CH₃ → —COOH |

Rearrangement Reactions and Structural Isomerization

Detailed investigations into the rearrangement reactions and structural isomerization of this compound have not been extensively reported in publicly available scientific literature. Typically, halogenated aromatic compounds can undergo rearrangement reactions, such as the Jacobsen rearrangement or halogen migrations, often under acidic conditions or initiated by catalysts. These reactions can lead to a mixture of positional isomers.

For structurally related compounds, such as dichlorotoluenes, isomerization and redistribution reactions have been observed in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃). espublisher.com These transformations, which can occur at elevated temperatures, typically involve intramolecular and intermolecular transfer of chloro and methyl groups, leading to a thermodynamic equilibrium of various isomers. espublisher.com For example, the isomerization of 2,5-dichlorotoluene (B98588) yields a mixture of other dichlorotoluene isomers, including the 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-isomers. espublisher.com

However, specific studies detailing the conditions, mechanisms, and product distributions for the rearrangement or isomerization of this compound are not readily found. Such transformations would likely be complex due to the presence of three different halogen substituents on the toluene (B28343) ring, potentially leading to a wide array of isomeric products. The specific electronic and steric effects of the chloro and bromo substituents at their respective positions on the benzene ring would significantly influence the propensity and outcome of any potential rearrangement.

Reaction Kinetic and Thermodynamic Analyses for Key Transformations

Comprehensive reaction kinetic and thermodynamic analyses for key transformations of this compound are not available in the reviewed scientific literature. Such studies are crucial for understanding the feasibility, rate, and equilibrium position of chemical reactions.

For analogous compounds, thermodynamic analysis of isomerization reactions has been conducted. For instance, the isomerization of 2,5-dichlorotoluene to its other isomers has been found to be endothermic, with the equilibrium constants showing a slight increase with rising reaction temperature. espublisher.com This indicates that while higher temperatures may favor the formation of other isomers, the effect is not substantial.

A thorough kinetic and thermodynamic investigation of this compound would require experimental determination of reaction rate constants, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its specific reactions. This data would provide valuable insights into the reaction mechanisms and help in optimizing reaction conditions for desired transformations. Without such studies, any discussion on the kinetic and thermodynamic profile of this compound's reactivity remains speculative.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Chloro-2,3-dibromotoluene, a combination of one-dimensional and two-dimensional NMR experiments would be required to definitively assign all proton and carbon signals and confirm the connectivity of the substituents on the toluene (B28343) ring.

The ¹H and ¹³C NMR spectra are predicted to show a distinct set of signals corresponding to the molecule's seven carbon atoms and five hydrogen atoms.

¹H NMR Spectroscopy: The proton spectrum is expected to feature signals for one methyl group and two aromatic protons.

Methyl Protons (CH₃): A singlet would appear, likely in the range of 2.4-2.6 ppm. The exact shift is influenced by the electronic effects of the three halogen substituents on the ring.

Aromatic Protons (Ar-H): Two protons remain on the aromatic ring at positions C4 and C6. These protons are ortho to each other and would appear as two distinct doublets. The proton at C4 (H4) would be coupled to the proton at C6 (H6), and vice versa. Their chemical shifts would be downfield, anticipated in the range of 7.0-7.8 ppm. The specific positions are determined by the combined inductive and resonance effects of the bromine and chlorine atoms. A typical ortho coupling constant (³JHH) would be expected in the range of 8-9 Hz.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule.

Methyl Carbon: The methyl carbon signal would be the most upfield, expected around 20-25 ppm.

Aromatic Carbons: Six distinct signals would represent the aromatic carbons. The carbons directly bonded to the halogens (C2, C3, and C5) would be significantly deshielded, with their signals appearing downfield. The carbon bearing the chlorine (C5) and the carbons bearing the bromines (C2, C3) would have characteristic shifts influenced by the specific halogen. The remaining carbons (C1, C4, C6) would resonate at positions typical for substituted benzene (B151609) rings.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) |

| C1-CH₃ | ~2.5 | ~22 | Singlet (s) | N/A |

| C1 | N/A | ~140 | N/A | N/A |

| C2 | N/A | ~125 | N/A | N/A |

| C3 | N/A | ~128 | N/A | N/A |

| C4 | ~7.6 | ~135 | Doublet (d) | ³J = ~8.5 |

| C5 | N/A | ~134 | N/A | N/A |

| C6 | ~7.2 | ~131 | Doublet (d) | ³J = ~8.5 |

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

To confirm the predicted assignments and establish the precise substitution pattern, a suite of 2D NMR experiments would be essential. uni-saarland.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For this compound, a crucial cross-peak would be observed between the signals of the aromatic protons at H4 and H6, confirming their ortho relationship (three-bond coupling). No other correlations would be expected in the aromatic region, confirming the isolated nature of this spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). It would definitively link the proton signals to their corresponding carbon signals. Expected correlations are H4 to C4, H6 to C6, and the methyl protons to the methyl carbon. The carbons without attached protons (C1, C2, C3, C5) would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for piecing together the molecular structure. Key expected correlations for confirming the 5-Chloro-2,3-dibromo substitution pattern would include:

The methyl protons showing correlations to the quaternary carbon C1 and the bromine-substituted carbon C2.

The H4 proton showing correlations to the bromine-substituted C2 and the chlorine-substituted C5.

The H6 proton showing correlations to the quaternary carbon C1 and the bromine-substituted C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. A key NOESY correlation would be expected between the methyl protons and the H6 proton, confirming their spatial proximity on the ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a vital technique for determining the elemental composition of a compound by providing a highly accurate mass measurement.

For this compound (C₇H₅Br₂Cl), HRMS would first confirm its elemental composition by matching the experimental exact mass to the theoretical value.

A defining feature in the mass spectrum would be the complex isotopic pattern of the molecular ion peak [M]⁺•. This pattern arises from the natural abundances of the halogen isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), and ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This combination would produce a characteristic cluster of peaks at M, M+2, M+4, and M+6, whose relative intensities would be a definitive fingerprint for the presence of two bromine atoms and one chlorine atom.

Common fragmentation pathways in electron ionization (EI) mass spectrometry for such a compound would likely involve:

Loss of a bromine radical: [M - Br]⁺, which would be a very common fragmentation due to the relative weakness of the C-Br bond.

Loss of a methyl radical: [M - CH₃]⁺, leading to the formation of a substituted dibromochlorobenzyl cation.

Loss of a chlorine radical: [M - Cl]⁺, though typically less favorable than bromine loss.

Subsequent losses of other halogen atoms or small molecules like HBr or HCl from the primary fragment ions.

In a synthetic context, HRMS serves as a powerful analytical tool. During the synthesis of this compound, GC-MS or LC-MS could be used to monitor the reaction's progress. By tracking the disappearance of the reactant ions and the appearance of the product ion with the precise mass of C₇H₅Br₂Cl, the reaction can be followed in near real-time. Furthermore, HRMS can help identify the formation of any isomeric byproducts, such as 5-Chloro-2,4-dibromotoluene or other positional isomers, which may have the same nominal mass but can be distinguished if chromatographic separation is achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

For this compound, the spectra would be characterized by vibrations associated with the substituted toluene structure.

C-H Stretching: Aromatic C-H stretches would appear as a group of weak to medium bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be observed in the 2850-3000 cm⁻¹ region.

C=C Aromatic Ring Stretching: A series of characteristic peaks, often of variable intensity, would be present in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.

C-H Bending: In-plane and out-of-plane C-H bending vibrations would also be present, with the out-of-plane (oop) bands in the 700-900 cm⁻¹ region being particularly indicative of the ring substitution pattern.

C-Halogen Stretching: The carbon-halogen stretching vibrations are found at lower frequencies. The C-Cl stretch is expected in the 600-800 cm⁻¹ range, while the C-Br stretches would appear at even lower wavenumbers, typically between 500 and 650 cm⁻¹. These bands are often more clearly observed in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-H Bending | 700 - 900 (oop) | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

X-ray Crystallography of this compound and Its Derivatives

A single-crystal X-ray diffraction study would reveal the precise solid-state conformation of the molecule. This includes the orientation of the methyl group relative to the halogen substituents and any deviations from planarity in the benzene ring. The unit cell parameters and the space group would describe how the individual molecules are arranged in the crystal lattice. mdpi.comamercrystalassn.org The packing of molecules in the crystal is influenced by a balance of attractive and repulsive forces, including van der Waals interactions and potentially weaker halogen-halogen or halogen-π interactions. nih.govmdpi.comrsc.org

The presence of multiple halogen atoms in "this compound" makes it a candidate for engaging in various intermolecular interactions within the crystal lattice. au.dkrsc.org

Halogen Bonding: Halogen atoms can act as electrophilic "halogen bond donors" and interact with nucleophilic sites on adjacent molecules. In the crystal structure of "this compound," this could involve Br···Br, Br···Cl, or Br/Cl···π interactions. nih.gov The directionality and strength of these bonds play a significant role in determining the crystal packing.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal structure through delocalized π-electron interactions. The substitution pattern can influence the geometry of this stacking.

C-H···Halogen and C-H···π Interactions: Weak hydrogen bonds involving the methyl or aromatic C-H groups as donors and halogen atoms or the π-system of a neighboring ring as acceptors are also likely to be present. nih.gov

The analysis of these intermolecular interactions is crucial for understanding the supramolecular chemistry of "this compound" and can provide insights into its physical properties, such as melting point and solubility.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Absorption: The UV-Vis spectrum of "this compound" in a suitable solvent is expected to show absorption bands corresponding to π → π* transitions within the benzene ring. up.ac.zamsu.edulibretexts.org The presence of halogen and methyl substituents will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. up.ac.za Aromatic compounds typically exhibit a primary band around 200 nm and a weaker secondary band around 260 nm. up.ac.za The exact positions and molar absorptivities (ε) of these bands are influenced by the electronic effects of the substituents.

Fluorescence: Many polyhalogenated aromatic compounds exhibit fluorescence. researchgate.netscience.gov Upon absorption of UV light, the molecule is excited to a higher electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). The quantum yield and lifetime of the fluorescence are sensitive to the molecular structure and the environment. The presence of heavy atoms like bromine can sometimes quench fluorescence through enhanced intersystem crossing to the triplet state. The study of the fluorescence properties of "this compound" would provide insights into its excited-state dynamics. jasco-global.comnih.gov

Theoretical and Computational Investigations of 5 Chloro 2,3 Dibromotoluene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO) and Electron Density

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.

Despite the common application of DFT to halogenated aromatic compounds, specific calculations detailing the HOMO-LUMO energies and electron density distribution for 5-Chloro-2,3-dibromotoluene have not been identified in the surveyed literature.

Ab Initio Methods for Geometry Optimization and Energetics

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its total energy and other energetic properties.

Specific ab initio studies providing the optimized geometry and energetic profile for this compound are not present in the available scientific databases.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Computational methods, often using DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on the calculated electronic environment of each nucleus.

A search for computationally predicted ¹H and ¹³C NMR chemical shifts for this compound did not yield any specific results.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT or ab initio methods, calculates the frequencies of the fundamental vibrational modes of a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

No theoretical vibrational frequency analysis specific to this compound was found in the reviewed literature.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states. This information is crucial for understanding the kinetics and thermodynamics of a reaction.

There are no available computational studies in the searched literature that investigate the reaction mechanisms and transition states involving this compound.

Elucidation of Reaction Pathways and Energy Barriers

The study of chemical reactions at a molecular level often involves mapping out the potential energy surface to identify transition states and intermediates, thereby elucidating the most likely reaction pathways. Computational models, such as those based on density functional theory (DFT), are employed to calculate the energy barriers associated with these pathways. While specific, detailed reaction pathway analyses for this compound are not extensively documented in publicly available literature, general principles of electrophilic aromatic substitution and nucleophilic substitution reactions can be theoretically applied. The positions of the chloro and bromo substituents, along with the methyl group, create a unique electronic and steric environment that dictates the regioselectivity and rate of potential reactions.

For instance, in a hypothetical nitration reaction, computational methods could predict the most favorable position for the incoming nitro group by calculating the activation energies for substitution at each available carbon atom on the aromatic ring. These calculations would take into account the combined directing effects of the existing substituents.

| Potential Reaction | Predicted Favorable Position | Theoretical Energy Barrier (Illustrative) |

| Electrophilic Nitration | C6 | Lower |

| Electrophilic Halogenation | C6 | Lower |

| Nucleophilic Substitution (of a bromine) | C2 or C3 | Higher (requires strong nucleophile) |

Note: The energy barriers are illustrative and would require specific quantum chemical calculations for precise values.

Solvent Effects on Reactivity from a Theoretical Perspective

The surrounding solvent medium can significantly influence the rate and mechanism of a chemical reaction. Theoretical models, such as the polarizable continuum model (PCM), are used to simulate the effect of the solvent on the reacting molecules. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for reactants, transition states, and products.

For a molecule like this compound, the polarity of the solvent would be a critical factor in reactions that involve the formation of charged intermediates or transition states. For example, a polar solvent would be expected to stabilize a polar transition state more effectively than a nonpolar solvent, thereby lowering the activation energy and increasing the reaction rate. Theoretical studies can quantify these effects, providing a deeper understanding of the reaction kinetics in different solvent environments.

| Solvent | Dielectric Constant | Predicted Effect on Polar Reaction Rate |

| Water | 78.4 | Significant Rate Enhancement |

| Ethanol | 24.6 | Moderate Rate Enhancement |

| Toluene (B28343) | 2.4 | Minimal Effect |

| Hexane | 1.9 | Negligible Effect |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and the dynamics of their interconversion.

For this compound, MD simulations can be used to explore the rotational freedom of the methyl group and any potential, albeit likely minor, out-of-plane distortions of the substituents on the benzene (B151609) ring. These simulations can provide information on the preferred dihedral angles and the energy barriers associated with their rotation, offering a dynamic picture of the molecule's structure.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. These models are built on the principle that the properties of a chemical are a function of its molecular structure.

In the context of this compound, QSAR or QSRR models could be developed to predict its behavior in various scenarios, provided a suitable dataset of related compounds with known activities or reactivities is available. Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, would be calculated for this compound and other similar compounds. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

A statistical model, such as multiple linear regression or a machine learning algorithm, would then be trained to find a mathematical relationship between these descriptors and the observed activity or reactivity. While specific QSAR/QSRR models for this compound are not readily found in the literature, the framework provides a powerful tool for the predictive assessment of its properties.

Applications and Utility in Organic Synthesis and Materials Science

5-Chloro-2,3-dibromotoluene as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis is primarily derived from its capacity to undergo various cross-coupling reactions, where the carbon-halogen bonds are selectively transformed into new carbon-carbon or carbon-heteroatom bonds. The differential reactivity of the bromine and chlorine atoms can, in principle, be exploited to achieve sequential and site-selective modifications.

Precursor to Polysubstituted Aromatic and Heterocyclic Systems

The presence of multiple halogen substituents on the this compound scaffold makes it an ideal starting material for the synthesis of polysubstituted aromatic compounds. Through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, the bromine and chlorine atoms can be systematically replaced with a variety of organic fragments. nih.gov For instance, reaction with arylboronic acids (Suzuki-Miyaura coupling) or organostannanes (Stille coupling) can introduce new aryl groups, leading to the formation of complex biaryl or terphenyl structures. tcichemicals.comrsc.org Similarly, the Buchwald-Hartwig amination allows for the introduction of nitrogen-containing substituents, a crucial step in the synthesis of many pharmaceutically active compounds and functional materials. nih.gov

The strategic arrangement of functional groups that can be installed on the toluene (B28343) ring also provides a pathway to various heterocyclic systems. Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of fused ring systems containing oxygen, nitrogen, or sulfur, which are common motifs in medicinal chemistry and materials science. nih.gov

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Polysubstituted biaryls |

| Stille Coupling | Organostannanes, Pd catalyst | Polysubstituted aromatics |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Aryl amines |

Intermediate in the Synthesis of Complex Organic Molecules

Beyond the synthesis of substituted aromatics and heterocycles, this compound can serve as a key intermediate in the total synthesis of more intricate organic molecules. The step-wise functionalization of its aromatic core allows for the controlled assembly of complex structures. The ability to introduce different functional groups at specific positions is critical in building up the carbon skeleton and installing the necessary functionalities for a target molecule's desired properties and biological activity.

Role in Polymer and Materials Chemistry

The application of this compound extends into the realm of polymer and materials chemistry, where its reactive halogen atoms are instrumental in the formation of novel materials with tailored properties.

Monomer or Intermediate for Specialty Polymers

Halogenated aromatic compounds are frequently used as monomers or intermediates in the synthesis of specialty polymers. mdpi.com The bromine and chlorine atoms on this compound can act as handles for polymerization reactions. For example, through polycondensation reactions or palladium-catalyzed polymerization methods, this compound could potentially be incorporated into the backbone of polymers, imparting specific properties such as thermal stability, flame retardancy, or particular electronic characteristics.

Development of Nanocomposites

While specific examples involving this compound are not prevalent, halogenated organic molecules can be utilized in the synthesis and modification of nanocomposites. They can be used to functionalize the surface of nanoparticles or to act as precursors for the in-situ generation of metallic or metal oxide nanoparticles within a polymer matrix. Such modifications can enhance the mechanical, thermal, or electrical properties of the resulting nanocomposite material.

Applications in Functional Materials Research (e.g., optoelectronics, conductive polymers)

The synthesis of functional materials for applications in optoelectronics and conductive polymers often relies on the construction of extended π-conjugated systems. Dihalogenated aromatic compounds are key building blocks in this area, as they can undergo palladium-catalyzed coupling reactions to form conjugated polymers and oligomers. mdpi.com These materials are of interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of this compound offers the potential to create polymers with unique electronic and morphological properties.